

Application Note: Synthesis of Thioketones using Davy Reagent Methyl

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Davy Reagent methyl

CAS No.: 82737-61-9

Cat. No.: B1587365

[Get Quote](#)

Executive Summary

This application note details the protocol for synthesizing thioketones from ketones using **Davy Reagent Methyl** (2,4-bis(methylthio)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). While Lawesson's Reagent (LR) is the industry standard for thionation, its poor solubility in lower-boiling solvents often necessitates harsh conditions (refluxing xylene/toluene) that can degrade sensitive substrates.

Davy Reagent Methyl (DR-Me) offers a superior solubility profile and higher atom economy due to its lower molecular weight. This guide provides a validated workflow for researchers requiring mild, efficient O-to-S exchange in drug discovery scaffolds, particularly for converting enolizable ketones and amides where yield and purification are critical bottlenecks.

Chemical Identity & Properties

Before initiating synthesis, it is critical to distinguish **Davy Reagent Methyl** from the more common "Davy Reagent" (p-tolyl analogue).

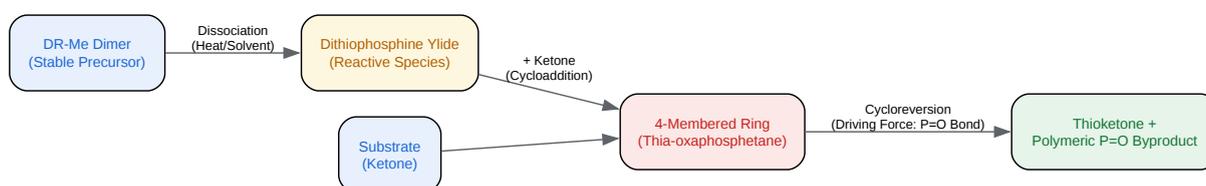
Property	Davy Reagent Methyl (DR-Me)	Davy Reagent (Standard)	Lawesson's Reagent (LR)
CAS Number	82737-61-9	114234-09-2	19172-47-5
Structure	Methylthio substituents	p-Tolylthio substituents	p-Methoxyphenyl substituents
Formula	C ₂ H ₆ P ₂ S ₆	C ₁₄ H ₁₄ P ₂ S ₆	C ₁₄ H ₁₄ O ₂ P ₂ S ₄
MW (g/mol)	284.41	436.60	404.47
Solubility	High (THF, DCM, Toluene)	Moderate	Low (requires heat)
Active Sulfur	High density	Moderate	Moderate

Key Advantage: DR-Me allows for thionation in Tetrahydrofuran (THF) or Dichloromethane (DCM) at lower temperatures (room temp to 60°C), preserving labile functional groups that would decompose in refluxing toluene.

Mechanism of Action

The reaction proceeds via a dissociative mechanism.^[1] Upon heating or solvation, the DR-Me dimer dissociates into two reactive dithiophosphine ylide monomers. These nucleophilic species attack the carbonyl oxygen, forming a four-membered thia-oxaphosphetane intermediate, which collapses to yield the thioketone and a stable P=O byproduct.

Mechanistic Pathway (DOT Visualization)



[Click to download full resolution via product page](#)

Figure 1: The dissociative mechanism of **Davy Reagent Methyl**. The thermodynamic stability of the P=O bond drives the irreversible conversion of C=O to C=S.

Experimental Protocol

Material Selection & Stoichiometry

- Reagent: **Davy Reagent Methyl** (CAS 82737-61-9).[2][3]
- Stoichiometry: Use 0.55 to 0.6 equivalents of DR-Me dimer per carbonyl group. (Since 1 mole of dimer provides 2 moles of reactive sulfur).
- Solvent: Anhydrous THF (preferred for mild conditions) or Toluene (for unreactive substrates requiring >80°C).
- Atmosphere: Dry Nitrogen or Argon (Strictly anhydrous; moisture hydrolyzes the reagent to H₂S and phosphoric acids).

Step-by-Step Methodology

Step 1: Preparation

- Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
- Cool to room temperature under a stream of inert gas (N₂/Ar).
- Add the ketone substrate (1.0 equiv) and **Davy Reagent Methyl** (0.6 equiv).
 - Note: DR-Me is a pale yellow solid with a characteristic stench. Handle in a fume hood.

Step 2: Reaction

- Add anhydrous THF (concentration ~0.2 M relative to ketone).
- Stir at room temperature for 30 minutes.
 - Observation: Many aromatic ketones will react at RT, indicated by a color change to deep blue, purple, or green (characteristic of thioketones).
- If TLC indicates incomplete conversion, heat the mixture to 50–60°C.

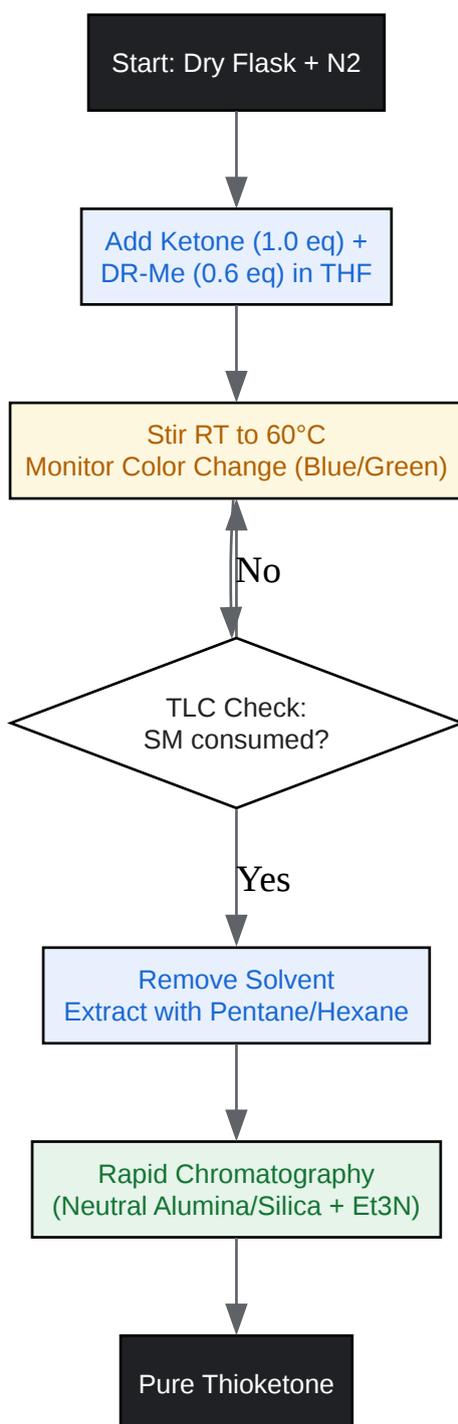
- Checkpoint: Monitor by TLC. Thioketones are typically less polar (higher R_f) than their oxygen counterparts.

Step 3: Work-up & Purification (Critical)

Thioketones are often unstable and can hydrolyze back to ketones on silica or oxidize in air.

- Concentration: Remove solvent under reduced pressure (rotary evaporator). Avoid excessive heating (>40°C).
- Direct Filtration (Preferred): If the P-O byproduct precipitates (often a sticky polymer), dilute with pentane/hexane and filter through a Celite pad to remove the phosphorus residue.
- Chromatography:
 - Use neutral alumina or flash silica gel neutralized with 1% Triethylamine. Acidic silica can catalyze hydrolysis or oligomerization.
 - Elute rapidly with non-polar solvents (Hexane/EtOAc mixtures).
 - Visual Cue: Collect the colored fraction (Blue/Purple).

Reaction Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: Operational workflow for thioketone synthesis using **Davy Reagent Methyl**.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
No Reaction	Steric hindrance or low temperature.	Switch solvent to Toluene and heat to 90°C. Ensure anhydrous conditions.
Reversion to Ketone	Hydrolysis during purification.	Use neutral alumina instead of silica. Add 1% Et ₃ N to eluent. Minimize exposure to air/moisture.
Oligomerization	Substrate is an enolizable aliphatic ketone.	Aliphatic thioketones are unstable. Trap immediately (e.g., Diels-Alder) or store at -20°C under N ₂ .
Strong Stench	Residual mercaptans/H ₂ S.	Treat glassware/waste with bleach (sodium hypochlorite) to oxidize sulfur byproducts before disposal.

Safety & Handling

- Stench: DR-Me releases methyl mercaptan and H₂S upon hydrolysis. These are toxic and have a low odor threshold. All work must be performed in a well-ventilated fume hood.
- Decontamination: Quench all glassware and waste with a 10% bleach solution to oxidize odorous sulfur compounds.
- Toxicity: Organophosphorus sulfur compounds are potential acetylcholinesterase inhibitors. [4] Wear nitrile gloves, lab coat, and safety glasses.

References

- **Davy Reagent Methyl** (Structure & CAS)
 - PubChem. 1,3,2,4-Dithiadiphosphetane, 2,4-bis(methylthio)-, 2,4-disulfide (CAS 82737-61-9).[3] National Library of Medicine.[3]

- Comparative Reagent Chemistry
 - Foreman, M. St.J., & Slawin, A. M. Z. (1996). The reaction of Lawesson's reagent with alcohols. *Heteroatom Chemistry*, 7(6). (Provides foundational mechanism for dithiadiphosphetanes).
- Application in Peptide Thionation
 - Matsumoto, Y., et al. (2000). Thionation of peptides using **Davy Reagent Methyl**. *Journal of the Chemical Society, Perkin Transactions 1*. (Demonstrates the utility of the methyl variant for sensitive amide/peptide bonds).
- General Review of Thionating Reagents
 - Ozturk, T., et al. (2007).[5] Lawesson's Reagent and its Analogues. *Chemical Reviews*, 107(11), 5210–5278. (Comprehensive review covering the scope of LR and Davy reagents).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [2. Davy Reagent methyl | CAS 82737-61-9 | SCBT - Santa Cruz Biotechnology \[scbt.com\]](#)
- [3. 1,3,2,4-Dithiadiphosphetane, 2,4-bis\(methylthio\)-, 2,4-disulfide | C2H6P2S6 | CID 4520958 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. 1,3,2,4-Dithiadiphosphetane 2,4-disulfides - Wikipedia \[en.wikipedia.org\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Application Note: Synthesis of Thioketones using Davy Reagent Methyl]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1587365#synthesis-of-thioketones-from-ketones-with-davy-reagent-methyl\]](https://www.benchchem.com/product/b1587365#synthesis-of-thioketones-from-ketones-with-davy-reagent-methyl)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com